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molecular formula C12H20O2 B043148 Ethyl chrysanthemate CAS No. 97-41-6

Ethyl chrysanthemate

Cat. No. B043148
M. Wt: 196.29 g/mol
InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N
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Patent
US04709085

Procedure details

A flask was charged with CH2Cl2 (25 mL), 2,5-dimethyl-2,4-hexadiene (25 mL) and 0.45 g of the Cu,K-PFIEP[SO3H] catalyst, prepared as described above. A solution of ethyl diazoacetate (2.5 g) in CH2Cl2 (25 mL) was added slowly dropwise and the resulting reaction mixture was stirred for 24 hours at ambient temperature. Gas chromatography analysis showed that the resulting product contained cis- and trans-ethyl chrysanthemumates in a 1:1.66 isomer ratio and a combined yield of 89.6%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
cis- and trans-ethyl chrysanthemumates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Cu,K-PFIEP[SO3H]
Quantity
0.45 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][CH:5]=[C:6]([CH3:8])[CH3:7])[CH3:3].[N+](=[CH:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N-]>C(Cl)Cl>[CH3:16][CH2:15][O:14][C:12]([CH:11]1[C:6]([CH3:8])([CH3:7])[CH:5]1[CH:4]=[C:2]([CH3:3])[CH3:1])=[O:13]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
cis- and trans-ethyl chrysanthemumates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CC(C)=CC=C(C)C
Name
Cu,K-PFIEP[SO3H]
Quantity
0.45 g
Type
catalyst
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CCOC(=O)C1C(C1(C)C)C=C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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